Home > Products > Screening Compounds P72552 > 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine - 853687-31-7

4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-15204518
CAS Number: 853687-31-7
Molecular Formula: C9H12N6
Molecular Weight: 204.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which is characterized by a bicyclic structure containing both pyrazole and pyrimidine rings. This compound has gained attention due to its potential pharmacological properties, particularly as an inhibitor of various kinases involved in cancer and other diseases. It serves as a scaffold for the development of novel therapeutic agents targeting specific biological pathways.

Source and Classification

This compound can be synthesized through various chemical methods, often involving piperazine as a substituent. It falls under the classification of heterocyclic compounds, specifically those that contain nitrogen in their ring structures. The pyrazolo[3,4-d]pyrimidine framework is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be achieved through several routes:

  1. Condensation Reactions: A common method involves the condensation of piperazine with substituted pyrazolo[3,4-d]pyrimidine derivatives. For instance, the reaction of 4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide with piperazine can yield the desired product under reflux conditions in ethanol or through solvent-free techniques .
  2. Multicomponent Reactions: Another approach utilizes one-pot multicomponent reactions where piperazine, pyrazolo[3,4-d]pyrimidine precursors, and various aldehydes or carboxylic acids are combined to form the target compound in good yields .
  3. Palladium-Catalyzed Cross-Coupling: This method involves coupling pyrazolo[3,4-d]pyrimidine derivatives with aryl halides using palladium catalysts, although this route may be less economical due to the cost of reagents and multiple steps involved .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine includes:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine and pyrazolo rings can act as nucleophiles in substitution reactions with electrophiles.
  2. Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures or derivatives.
  3. Deprotonation Reactions: The basic nitrogen atoms can be deprotonated under basic conditions, facilitating further reactions such as alkylation or acylation.
Mechanism of Action

Process and Data

The biological activity of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine primarily revolves around its role as an inhibitor of specific kinases involved in cellular signaling pathways. The mechanism generally involves:

  1. Binding to Kinase Active Sites: The compound competes with ATP for binding to the active site of kinases such as epidermal growth factor receptor tyrosine kinase (EGFR), leading to inhibition of phosphorylation processes critical for cell proliferation.
  2. Induction of Apoptosis: By inhibiting these kinases, the compound can trigger apoptotic pathways in cancer cells, promoting cell death and potentially reducing tumor growth.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine include:

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles, particularly in nucleophilic substitution reactions.
Applications

Scientific Uses

4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

  1. Drug Development: It serves as a lead compound for developing new kinase inhibitors targeting cancer therapies.
  2. Biological Studies: Used in studies investigating cellular signaling pathways and mechanisms of drug resistance.
  3. Pharmacological Research: Explored for potential anti-inflammatory and anti-tumor activities due to its ability to modulate kinase activity.
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its role as a bioisostere of the adenine ring in adenosine triphosphate (ATP). This structural mimicry enables derivatives to competitively inhibit ATP-binding sites in kinase domains, disrupting oncogenic signaling pathways critical in cancer proliferation [1] [9]. The planar bicyclic core features three nitrogen atoms at positions 1, 3, and 8, allowing versatile hydrogen bonding with kinase hinge regions. Specific substitutions at the N1, C3, C4, and C6 positions modulate target selectivity, potency, and physicochemical properties [7] [9]. Functionally, this scaffold demonstrates polypharmacology against key oncology targets:

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory activity against EGFR (epidermal growth factor receptor), VEGFR (vascular endothelial growth factor receptor), FLT3 (FMS-like tyrosine kinase 3), and CDK2 (cyclin-dependent kinase 2) [1] [2] [10].
  • Apoptosis Induction: Derivatives like compound 12b (Table 1) elevate the BAX/Bcl-2 ratio by 8.8-fold, triggering cancer cell apoptosis [3].
  • Cell Cycle Arrest: Selective CDK2 inhibitors (e.g., compound 14) induce G1/S phase arrest in HCT-116 colorectal carcinoma cells [10].

Table 1: Bioactive Pyrazolo[3,4-d]pyrimidine Derivatives and Key Properties

CompoundTarget(s)IC₅₀/ActivityStructural Features
33 [2]FLT3/VEGFR210 mg/kg (tumor regression in vivo)4-O-phenyl linker; 3-(trifluoromethyl)phenyl urea
12b [3]EGFRWT/T790M0.016 µM / 0.236 µMHydrazone spacer; p-tolyl tail
14 [10]CDK2/Cyclin A20.057 ± 0.003 µMThioglycoside at C3; tolyl glycine
Ibrutinib [9]BTKFDA-approved (2013)Acrylamide warhead; piperazine-piperidine

Role of Piperazine Moieties in Enhancing Bioactivity and Pharmacokinetics

Piperazine incorporation significantly augments the drug-like properties of pyrazolo[3,4-d]pyrimidines through three primary mechanisms:

  • Solubility and Permeability Enhancement: The piperazine ring’s tertiary amines protonate under physiological pH, improving aqueous solubility. Derivatives like 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine (CID 67539839) exhibit logP values of ~2.8 and polar surface areas >75 Ų, optimizing membrane permeability while reducing precipitation risks [4] [8].

  • Target Engagement: Piperazine acts as a conformational spacer, positioning hydrophobic substituents (e.g., aryl groups) into kinase-specific pockets. For instance, 4-substituted piperazines enable hydrogen bonding with Leu83 in CDK2 and hydrophobic interactions with FLT3’s gatekeeper residues [6] [8].

  • Metabolic Stability: Piperazine N-methylation or ethylation (e.g., 4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine) shields metabolic hot spots, reducing CYP450-mediated deactivation. This modification prolongs half-life in murine models (t½ > 6h) [8] [9].

Table 2: Pharmacokinetic Impact of Piperazine Modifications

ModificationEffect on SolubilityEffect on Target AffinityClinical Outcome
N-alkylation (e.g., ethyl)logP ↓ 0.5–1.0 unitKi for VEGFR2 ↓ 2-foldEnhanced oral bioavailability
4-Arylalkyl substitutionlogD ~2.5 (pH 7.4)FLT3 IC₅₀ < 50 nMTumor regression at 10 mg/kg/day [2]
Unsubstituted piperazineHigh crystallinityEGFR Ki = 150 nM [6]Limited by hERG off-target activity

Historical Evolution of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Research

Research on 4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidines evolved through three distinct phases:

  • Early Exploration (1999–2010): Initial studies focused on synthesizing the core scaffold via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with formamide or urea. Key milestones included identifying the 4-position as a vector for kinase selectivity and piperazine’s role in improving solubility [1] [9].

  • Mechanistic Expansion (2011–2019): Structure-activity relationship (SAR) studies systematized substitutions (Table 1). Landmark work by Nassar et al. (2013) demonstrated that compound 33 (Table 1) induced complete tumor regression in MV4-11 xenografts via dual FLT3/VEGFR2 inhibition [2]. Concurrently, ibrutinib (FDA-approved in 2013) validated the pyrazolopyrimidine scaffold in clinical oncology [9].

  • Contemporary Innovations (2020–Present): Hybridization strategies integrate piperazine-pyrazolopyrimidines with thioglycosides (e.g., compound 14) or [1,2,4]triazolo[1,5-c]pyrimidines to enhance CDK2 selectivity. Rational design leverages crystallography and computational modeling to optimize hinge-binding motifs [5] [10].

Table 3: Clinical and Preclinical Candidates

CompoundDevelopment PhasePrimary Target(s)Indication(s)
Ibrutinib [9]FDA-approved (2013)BTKB-cell malignancies
Dinaciclib [10]Phase IIICDK2/5/9Breast cancer, leukemia
Compound 33 [2]PreclinicalFLT3/VEGFR2Acute myeloid leukemia (AML)
Compound 14 [10]PreclinicalCDK2/Cyclin A2Colorectal carcinoma

Properties

CAS Number

853687-31-7

Product Name

4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C9H12N6

Molecular Weight

204.23 g/mol

InChI

InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-5-13-14-8(7)11-6-12-9/h5-6,10H,1-4H2,(H,11,12,13,14)

InChI Key

NFHSFWKTBQIKAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=NN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.